2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride
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Overview
Description
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes two chlorine atoms, a methylamino group, and a phenol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2,6-dichlorophenol as the starting material.
Methylation: The phenol group is methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Amination: The methylated product undergoes amination to introduce the methylamino group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the production process may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove chlorine atoms or modify the methylamino group.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, and other oxidized derivatives.
Reduction Products: Chloro-substituted phenols or amines.
Substitution Products: Alkylated or arylated derivatives of the compound.
Scientific Research Applications
2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound can be employed in biochemical assays and as a probe for studying biological systems.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of pharmaceuticals.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride exerts its effects depends on its specific application. For example, in biochemical assays, it may interact with enzymes or receptors, leading to measurable biological responses. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
2,6-Dichloro-4-[(dimethylamino)methyl]phenol hydrochloride: Similar structure with an additional methyl group.
2,4-Dichloro-6-[(methylamino)methyl]phenol hydrochloride: Different positions of chlorine atoms.
2,6-Dichloro-4-[(ethylamino)methyl]phenol hydrochloride: Ethyl group instead of methyl group.
Uniqueness: 2,6-Dichloro-4-[(methylamino)methyl]phenol hydrochloride is unique due to its specific arrangement of chlorine atoms and the presence of the methylamino group, which influences its reactivity and applications.
Properties
IUPAC Name |
2,6-dichloro-4-(methylaminomethyl)phenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2NO.ClH/c1-11-4-5-2-6(9)8(12)7(10)3-5;/h2-3,11-12H,4H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHZZDQDBSCOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=C(C(=C1)Cl)O)Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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